2,2'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione)
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Overview
Description
2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) is a complex organic compound characterized by its unique structure, which includes a phenylpyrimidine core linked to benzoisoindole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, ligands, and various solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 4,4’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-: Similar in structure but contains a triazine core instead of a pyrimidine core.
2,6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)-[1,3,5]triazine: Another related compound with a triazine core and different substituents.
Uniqueness
2,2’-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione) is unique due to its combination of a phenylpyrimidine core with benzoisoindole units, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
777881-99-9 |
---|---|
Molecular Formula |
C58H34N4O4 |
Molecular Weight |
850.9 g/mol |
IUPAC Name |
2-[4-[2-[4-(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C58H34N4O4/c63-55-46-32-40-20-10-12-22-44(40)50(37-16-6-2-7-17-37)52(46)57(65)61(55)42-28-24-36(25-29-42)49-34-48(35-14-4-1-5-15-35)59-54(60-49)39-26-30-43(31-27-39)62-56(64)47-33-41-21-11-13-23-45(41)51(53(47)58(62)66)38-18-8-3-9-19-38/h1-34H |
InChI Key |
XPBZJJVOTXJDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=CC6=CC=CC=C6C(=C5C4=O)C7=CC=CC=C7)C8=CC=C(C=C8)N9C(=O)C1=CC2=CC=CC=C2C(=C1C9=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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